molecular formula C9H13N3O2 B1374056 ethyl 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carboxylate CAS No. 1339119-58-2

ethyl 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carboxylate

Cat. No. B1374056
CAS RN: 1339119-58-2
M. Wt: 195.22 g/mol
InChI Key: RIPPWYMOFBPNOL-UHFFFAOYSA-N
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Description

“Ethyl 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carboxylate” is a chemical compound that belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as Methyl-1H-1,2,4-triazole-3-carboxylate, can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol .


Molecular Structure Analysis

The molecular structure of this compound is likely to be non-planar due to the presence of the cyclopropyl and ethyl groups attached to the triazole ring. The triazole ring itself is a five-membered ring containing three nitrogen atoms and two carbon atoms .

Scientific Research Applications

Drug Discovery

The triazole ring is a prominent structure in medicinal chemistry due to its resemblance to the amide bond, offering high chemical stability and the ability to engage in hydrogen bonding . Ethyl 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carboxylate can serve as a key intermediate in the synthesis of various pharmacologically active compounds. Its structural features make it a valuable scaffold for developing new drugs with potential anticonvulsant, antibacterial, and anticancer properties.

Organic Synthesis

In organic chemistry, this compound can be utilized as a building block for the synthesis of more complex molecules. Its triazole core is inert to many harsh conditions, allowing for selective reactions at other functional groups without altering the triazole moiety . This property is particularly useful in multi-step synthetic routes where the preservation of certain functional groups is crucial.

Polymer Chemistry

The triazole ring can be incorporated into polymers to enhance their properties. For example, polymers containing triazole units may exhibit increased thermal stability, mechanical strength, and chemical resistance. The ethyl 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carboxylate could be a precursor for such polymers, contributing to advancements in materials science .

Supramolecular Chemistry

Due to its ability to form hydrogen bonds, the triazole ring can be used in the design of supramolecular structures. These structures have applications in the development of molecular machines, sensors, and drug delivery systems. The specific compound could aid in creating novel supramolecular assemblies with unique functionalities .

Bioconjugation

In chemical biology, bioconjugation techniques often employ triazole rings to link biomolecules with other entities, such as drugs or fluorescent tags. The compound’s triazole ring can be a conjugation site, enabling the targeted delivery of therapeutics or the labeling of biological samples for imaging purposes .

Fluorescent Imaging

Triazole derivatives are known for their fluorescent properties, which can be harnessed in imaging applications. Ethyl 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carboxylate might be modified to develop new fluorescent probes for biological research, aiding in the visualization of cellular processes and the diagnosis of diseases .

properties

IUPAC Name

ethyl 5-cyclopropyl-1-methyl-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-3-14-9(13)7-10-8(6-4-5-6)12(2)11-7/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPPWYMOFBPNOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=N1)C2CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carboxylate

CAS RN

1339119-58-2
Record name ethyl 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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